molecular formula C9H7Cl2NO B12852039 2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile

2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile

Cat. No.: B12852039
M. Wt: 216.06 g/mol
InChI Key: NSAXZDUIOVGMHU-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H7Cl2NO It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzene ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile typically involves the reaction of 2,4-dichloro-5-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the cyanide group, forming the desired acetonitrile compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2,4-dichloro-5-methoxyphenyl)acetic acid.

    Reduction: Formation of 2-(2,4-dichloro-5-methoxyphenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide
  • 2,4-Dichloro-5-methoxyphenylboronic acid
  • 2,4-Dichloro-5-methoxyphenylacetic acid

Uniqueness

2-(2,4-Dichloro-5-methoxyphenyl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

2-(2,4-dichloro-5-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H7Cl2NO/c1-13-9-4-6(2-3-12)7(10)5-8(9)11/h4-5H,2H2,1H3

InChI Key

NSAXZDUIOVGMHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC#N)Cl)Cl

Origin of Product

United States

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